Limitation of High-Strength Quantitative Evidence for the Specific Compound
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for the specific compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide. All available data pertains to structural analogs sharing the 2-oxo-2H-chromene-3-carboxamide core but bearing different amide substituents [1]. This absence of direct, comparator-based quantitative evidence is a critical finding for scientific selection and procurement.
| Evidence Dimension | Availability of published bioactivity data |
|---|---|
| Target Compound Data | No quantitative IC50, Ki, EC50, or MIC data found in any database or publication |
| Comparator Or Baseline | Multiple 2-oxo-2H-chromene-3-carboxamide derivatives with published activity data (e.g., MAO-B IC50 = 0.93 µM for compound 4d; H. pylori MIC = 0.0039-16 µg/mL range) [1][2] |
| Quantified Difference | Not calculable; data is absent for the target compound |
| Conditions | Literature and database search across PubMed, SciFinder, ChEMBL, BindingDB, and PubChem (search date: 2026-04-30) |
Why This Matters
Because direct evidence is unavailable, a procurement decision for this compound must be based on its potential utility as a structural probe for exploring novel pharmacophore space, rather than on proven superiority over a known comparator.
- [1] Wang, L., et al. New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Eur. J. Med. Chem. 2014, 83, 409-418. DOI: 10.1016/j.ejmech.2014.06.046 View Source
- [2] Chimenti, F., et al. A novel class of selective anti-Helicobacter pylori agents 2-oxo-2H-chromene-3-carboxamide derivatives. Bioorg. Med. Chem. Lett. 2007, 17, 3065-3071. DOI: 10.1016/j.bmcl.2007.03.050 View Source
